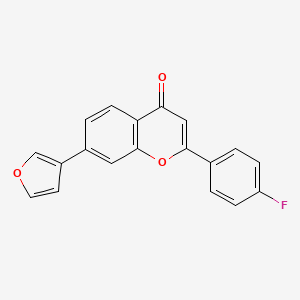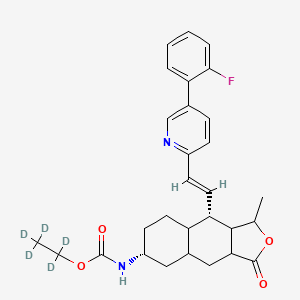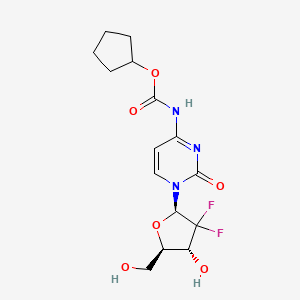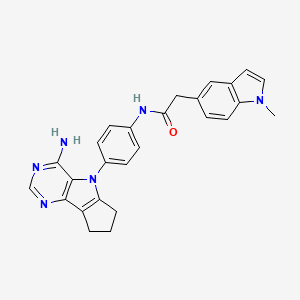
GLS1 Inhibitor-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GLS1 Inhibitor-7 is a compound that targets the enzyme glutaminase 1 (GLS1), which plays a crucial role in glutamine metabolism. Glutamine metabolism is essential for the proliferation and survival of cancer cells, making GLS1 a significant target for cancer therapy . This compound has shown promise in inhibiting the growth of various cancer cells by disrupting their metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GLS1 Inhibitor-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. common synthetic methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization, chromatography, and filtration to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
GLS1 Inhibitor-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
GLS1 Inhibitor-7 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown efficacy in inhibiting the growth of various cancer cells by disrupting glutamine metabolism.
Metabolic Studies: Used to study the role of glutamine metabolism in cellular processes.
Drug Development: Serves as a lead compound for developing new anticancer drugs.
Immunotherapy: Enhances antitumor immune responses by reprogramming T cells.
Age-Related Diseases: Potential therapeutic applications in treating age-related diseases such as muscle wasting and arteriosclerosis.
Mecanismo De Acción
GLS1 Inhibitor-7 exerts its effects by inhibiting the enzyme glutaminase 1 (GLS1), which is responsible for converting glutamine to glutamate. This inhibition disrupts the glutamine metabolism pathway, leading to reduced energy production and biosynthesis of nucleotides and lipids in cancer cells . The compound also impacts the tumor microenvironment by enhancing the glycolytic activity of T cells and depleting regulatory T cells, thereby boosting antitumor immune responses .
Comparación Con Compuestos Similares
Similar Compounds
CB-839: Another GLS1 inhibitor that has shown efficacy in reducing tumor growth and metastasis.
Telaglenastat: A GLS1 inhibitor used in combination with other drugs to enhance anticancer effects.
Uniqueness of GLS1 Inhibitor-7
This compound is unique in its ability to target specific metabolic pathways in cancer cells, making it a promising candidate for combination therapies. Its ability to enhance antitumor immune responses sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C20H17F3N4O3S2 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
N-[5-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H17F3N4O3S2/c1-30-15-8-2-12(3-9-15)10-24-16(28)11-31-19-27-26-18(32-19)25-17(29)13-4-6-14(7-5-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,28)(H,25,26,29) |
Clave InChI |
PMSLFFQKBPIINC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)



![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)








